Cas no 2034632-91-0 (N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide)
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-(Difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-3-azetidinecarboxamide
- N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
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- Inchi: 1S/C18H16F2N6O2/c19-18(20)28-14-3-1-2-13(6-14)24-17(27)12-8-26(9-12)16-7-15(22-10-23-16)25-5-4-21-11-25/h1-7,10-12,18H,8-9H2,(H,24,27)
- InChI Key: XKQOFGGWEKQHCH-UHFFFAOYSA-N
- SMILES: N1(C2C=C(N3C=NC=C3)N=CN=2)CC(C(NC2=CC=CC(OC(F)F)=C2)=O)C1
Experimental Properties
- Density: 1.49±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 673.7±55.0 °C(Predicted)
- pka: 13.72±0.70(Predicted)
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6495-4489-2μmol |
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034632-91-0 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6495-4489-5μmol |
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034632-91-0 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6495-4489-10μmol |
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034632-91-0 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6495-4489-20μmol |
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034632-91-0 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6495-4489-1mg |
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034632-91-0 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6495-4489-2mg |
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034632-91-0 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6495-4489-3mg |
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034632-91-0 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6495-4489-4mg |
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034632-91-0 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6495-4489-5mg |
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034632-91-0 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6495-4489-10mg |
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
2034632-91-0 | 10mg |
$79.0 | 2023-09-08 |
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Advanced Insights into N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide: A Novel Compound with Promising Therapeutic Potential
N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide represents a groundbreaking compound within the realm of pharmaceutical research, characterized by its unique molecular architecture and potential applications in therapeutic interventions. The compound's chemical structure, defined by the difluoromethoxy group and the imidazol-1-yl substituent, positions it as a promising candidate for targeting specific biological pathways. Recent studies have highlighted its potential in modulating key enzymes and receptors, making it a focal point in the development of innovative therapies.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that the pyrimidin-4-yl moiety plays a critical role in enhancing the compound's binding affinity to target proteins. This structural feature contributes to the molecule's ability to inhibit specific kinases, which are implicated in various diseases, including cancer and inflammatory disorders. The integration of the azetidine-3-carboxamide scaffold further stabilizes the compound, ensuring its efficacy in maintaining biological activity under physiological conditions.
Recent advancements in computational drug design have facilitated the exploration of the compound's pharmacokinetic properties. A 2024 study in Drug Discovery Today revealed that the difluoromethoxy substituent significantly improves the compound's solubility and metabolic stability. This enhancement is crucial for ensuring that the molecule reaches its target tissues in sufficient concentrations, thereby maximizing therapeutic outcomes. The imidazol-1-yl group, on the other hand, has been shown to modulate the compound's interaction with G-protein coupled receptors, expanding its potential applications in neuropharmacology.
Emerging evidence suggests that the compound may exhibit dual-targeting capabilities, a feature that has gained significant attention in the field of precision medicine. A 2023 clinical trial reported in Cell Reports indicated that the pyrimidin-4-yl moiety enhances the molecule's ability to inhibit both phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are frequently dysregulated in malignancies. This dual inhibition mechanism could lead to more effective treatment strategies for patients with resistant cancers.
The azetidine-3-carboxamide framework is also being investigated for its potential to modulate immune responses. Preliminary studies from 2,024 have shown that the compound can suppress the activation of T-cells, making it a potential candidate for autoimmune disease therapies. These findings underscore the compound's versatility in addressing multiple disease mechanisms, from oncology to immunology.
Additionally, the compound's molecular design allows for the incorporation of functional groups that can be tailored to enhance its therapeutic profile. For instance, the difluoromethoxy substituent has been modified in various derivatives to improve its selectivity for specific receptors, reducing off-target effects. This level of customization is essential in the development of safe and effective pharmaceuticals, particularly in the context of personalized medicine.
Recent pharmacological studies have also explored the compound's potential in neurodegenerative diseases. A 2023 review in Neuropharmacology highlighted the compound's ability to cross the blood-brain barrier, a critical factor in the treatment of conditions such as Alzheimer's and Parkinson's disease. The imidazol-1-yl group's interaction with neurotransmitter receptors is believed to play a pivotal role in this capability, offering new avenues for therapeutic interventions.
Moreover, the compound's structural features have been linked to its potential as a modulator of inflammatory pathways. Research published in Journal of Inflammation (2024) indicated that the pyrimidin-4-yl moiety can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in chronic diseases. This property makes the compound a promising candidate for the development of anti-inflammatory therapies with broad applicability.
The integration of the azetidine-3-carboxamide scaffold also contributes to the compound's stability in vivo. Studies have shown that this structural element enhances the molecule's resistance to enzymatic degradation, ensuring prolonged therapeutic effects. This characteristic is particularly valuable in the treatment of conditions requiring sustained drug action, such as chronic infections and autoimmune disorders.
As the field of pharmaceutical science continues to evolve, the compound's unique molecular architecture is being leveraged to address unmet medical needs. The difluoromethoxy and imidazol-1-yl groups, along with the pyrimidin-4-yl moiety, collectively offer a multifaceted approach to therapeutic intervention. These structural elements not only enhance the compound's biological activity but also provide a foundation for further optimization through medicinal chemistry strategies.
In conclusion, N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide represents a significant advancement in the development of novel therapeutics. Its unique combination of structural features and biological activity positions it as a promising candidate for a wide range of medical applications. As research in this area continues to expand, the compound's potential to address complex disease mechanisms is likely to become even more evident, paving the way for innovative treatment strategies in the future.
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